4-(3-Fluoro-4-methoxyphenyl)phenol
Description
4-(3-Fluoro-4-methoxyphenyl)phenol (CAS: 1136617-28-1) is a fluorinated phenolic compound with the molecular formula C₁₃H₁₁FO₂ and a molar mass of 218.22 g/mol . Structurally, it features a phenol ring substituted with a 3-fluoro-4-methoxyphenyl group, conferring unique electronic and steric properties. This compound is utilized as a molecular building block in pharmaceutical research, particularly in the synthesis of aminothiazole derivatives (e.g., TH-644) that exhibit anti-inflammatory and osteoclast-inhibitory activities .
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGGNBCHXPPDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635908 | |
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1136617-28-1 | |
| Record name | 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a fluoro-substituted phenyl ring undergoes substitution with a methoxy group in the presence of a suitable base. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the fluoro or methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Bases like sodium hydride (NaH) or acids like sulfuric acid (H2SO4) depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and reduced phenols .
Scientific Research Applications
4-(3-Fluoro-4-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)phenol involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signaling pathways and cellular responses .
Comparison with Similar Compounds
Physico-Chemical Properties:
| Property | Value | |
|---|---|---|
| Molecular Formula | C₁₃H₁₁FO₂ | |
| Molar Mass | 218.22 g/mol | |
| CAS Number | 1136617-28-1 | |
| Purity (Commercial) | ≥98% (as per suppliers) |
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with 4-(3-Fluoro-4-methoxyphenyl)phenol, differing in substituent type or position:
Key Observations :
- The 3-fluoro-4-methoxy substitution pattern enhances steric bulk and electron-withdrawing effects compared to non-fluorinated analogs like 4-phenylphenol.
Mechanistic Insights :
- Both TH-644 and TH-848 inhibit microsomal prostaglandin E synthase-1 (mPGES-1) without affecting cyclooxygenase-2 (COX-2), making them selective anti-inflammatory agents .
- The naphthyl group in TH-848 may enhance lipophilicity and binding affinity, contributing to its lower IC₅₀ compared to TH-644 .
Biological Activity
4-(3-Fluoro-4-methoxyphenyl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores its synthesis, biological mechanisms, and specific case studies demonstrating its efficacy against various cancer cell lines.
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. The presence of both the fluoro and methoxy groups enhances its reactivity and biological activity. Common reagents used in the synthesis include dimethyl sulfoxide (DMSO) and potassium carbonate (K2CO3) .
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Hydroxyl groups can be oxidized to form quinones.
- Reduction : The compound can be reduced to modify functional groups.
- Substitution : The fluoro and methoxy groups can be replaced through nucleophilic or electrophilic aromatic substitution reactions .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent.
The mechanism of action involves interaction with cellular targets, including enzymes and receptors. Studies suggest that it may inhibit tubulin polymerization, leading to apoptosis in cancer cells. This is evidenced by its effects on the expression of apoptotic markers such as Bcl2 and Bax .
Case Studies
- Antiproliferative Activity : In a study involving MCF-7 human breast cancer cells, compounds derived from this compound demonstrated IC50 values as low as 0.075 µM, indicating potent antiproliferative effects while showing low toxicity in non-cancerous cells .
- Triple-Negative Breast Cancer : The compound also exhibited significant activity against triple-negative breast cancer cell lines (Hs578T), with an IC50 value of 0.033 µM, highlighting its potential for targeting aggressive cancer types .
Comparison with Similar Compounds
A comparison with similar compounds reveals the unique properties of this compound:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 4-Methoxyphenol | No fluoro group | N/A | General phenolic activity |
| 4-Fluorophenol | No methoxy group | N/A | Limited biological activity |
| 3-Fluoro-4-methoxyphenylboronic acid | Boronic acid group | N/A | Different mechanism of action |
The presence of both fluoro and methoxy groups in this compound contributes to its enhanced reactivity and biological efficacy compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
